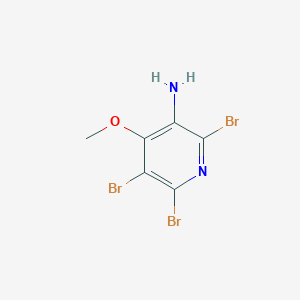

2,5,6-Tribromo-4-methoxypyridin-3-amine

Description

Significance of Substituted Pyridine (B92270) Scaffolds in Advanced Organic Chemistry

The pyridine scaffold is a fundamental structural motif in organic chemistry, prized for its presence in a vast array of important molecules, including vitamins, coenzymes, and alkaloids. lifechemicals.com Pyridine and its derivatives are among the most extensively used heterocyclic scaffolds in drug design and synthesis. nih.gov Their importance is highlighted by the fact that the pyridine ring is the second most common nitrogen-containing heterocycle found in FDA-approved drugs. lifechemicals.com

The utility of substituted pyridines stems from several key properties. Their structure allows for easy conversion into a wide range of functional derivatives, and they can significantly influence the pharmacological activity of a molecule. nih.gov The nitrogen atom in the ring can improve the water solubility of pharmaceutical compounds. nih.gov Substituted pyridines are integral to pharmaceuticals, agrochemicals, and functional materials. nih.govresearchgate.net For example, they are found in antihypertensive drugs like Torasemide, anti-carcinoma agents such as Vismodegib, and agricultural herbicides and pesticides. lifechemicals.comchemimpex.com

Overview of Halogenation and Functionalization Strategies in Heterocyclic Systems

The introduction of halogen atoms onto a pyridine ring is a crucial step for the synthesis of many complex molecules, as the carbon-halogen bond serves as a versatile handle for subsequent chemical modifications. nih.gov However, the halogenation of pyridines is not always straightforward. The electron-deficient nature of the pyridine ring makes it less reactive towards electrophilic aromatic substitution compared to benzene, often requiring harsh reaction conditions like high temperatures and the use of strong acids. nih.gov

To address these challenges, various strategies have been developed for the regioselective halogenation and functionalization of pyridines. nih.govnih.gov

| Strategy | Description | Selectivity | Conditions |

| Electrophilic Aromatic Substitution | Direct reaction of the pyridine with an electrophilic halogen source. nih.gov | Tends to favor the 3-position but can result in mixtures. nih.gov | Often harsh, requiring strong acids and high temperatures. nih.gov |

| Metalation-Halogenation | Use of strong bases to deprotonate a specific C-H bond, followed by quenching with a halogen source. Directing groups are often required for reliability. nih.gov | Can be directed to specific positions (e.g., C-4) with appropriate directing groups. nih.gov | Requires strong bases and cryogenic temperatures. |

| Pyridine N-oxides | The pyridine is first converted to its N-oxide, which activates the ring for electrophilic attack, particularly at the 4-position. nih.gov | Highly selective for the 4-position. nih.gov | Multi-step process involving oxidation and subsequent deoxygenation. |

| Zincke Imine Intermediates | A ring-opening, halogenation, and ring-closing sequence that proceeds through reactive acyclic intermediates. nih.govchemrxiv.org | Highly regioselective for the 3-position. nih.govchemrxiv.org | Occurs under mild conditions. chemrxiv.org |

| Designed Phosphine (B1218219) Reagents | A two-step approach where a phosphine reagent is installed at the 4-position and then displaced by a halide nucleophile. nih.govresearchgate.net | Highly selective for the 4-position. nih.govresearchgate.net | Applicable to a broad range of unactivated pyridines. researchgate.net |

These methods provide chemists with a toolbox to create a diverse array of functionalized halopyridines, which are key building blocks for pharmaceuticals and agrochemicals. researchgate.net

Research Context of 2,5,6-Tribromo-4-methoxypyridin-3-amine and its Analogues

The compound this compound is a highly functionalized pyridine derivative. While specific research focusing exclusively on this exact molecule is not widely documented in prominent literature, its structure places it firmly within the context of synthetic intermediates for complex molecule synthesis. Highly halogenated pyridines, particularly those bearing multiple bromo-substituents, are valuable precursors for creating more complex structures through cross-coupling reactions or metal-halogen exchange.

Research into related, substituted alkoxypyridines demonstrates the utility of such scaffolds. For example, compounds like 2-bromo-4-methoxypyridine (B110594) and 2,5-dibromo-4-methoxypyridine (B2608117) have been used as precursors in directed metalation reactions to introduce additional functional groups. arkat-usa.org The synthesis of (2,5-Dibromo-4-methoxypyridin-3-yl)methanol, an analogue differing from the target compound by a hydroxymethyl group instead of an amine, highlights a synthetic route where a dibrominated methoxypyridine is further functionalized at the 3-position. arkat-usa.org It can be inferred that this compound would serve a similar purpose as a versatile building block, where the three bromine atoms offer multiple sites for subsequent chemical elaboration, allowing for the regioselective construction of complex molecular architectures.

Structure

3D Structure

Properties

IUPAC Name |

2,5,6-tribromo-4-methoxypyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br3N2O/c1-12-4-2(7)5(8)11-6(9)3(4)10/h10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUPYFAABGKFWBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC(=C1Br)Br)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,5,6 Tribromo 4 Methoxypyridin 3 Amine

Regioselective Bromination of Pyridinamine Precursors

The introduction of multiple bromine atoms onto a pyridine (B92270) ring with high regioselectivity is a formidable challenge due to the electron-deficient nature of the pyridine nucleus. nsf.govchemrxiv.org However, the presence of activating groups such as amino and methoxy (B1213986) moieties can facilitate electrophilic substitution, while also directing the position of incoming electrophiles.

Electrophilic Bromination Strategies and Positional Selectivity

Electrophilic aromatic substitution on the pyridine ring is generally sluggish and requires harsh conditions. nsf.govnih.gov The reaction's regioselectivity is influenced by both the reaction conditions and the nature of the substituents on the ring. For the synthesis of 2,5,6-Tribromo-4-methoxypyridin-3-amine, a multi-step bromination of a suitable precursor, such as 3-amino-4-methoxypyridine (B1276461), would be necessary. The positions of bromination are dictated by the directing effects of the existing amino and methoxy groups.

A general strategy for the halogenation of pyridines involves a ring-opening, halogenation, and ring-closing approach. This method transforms the electron-deficient pyridine into a more reactive intermediate that can undergo electrophilic substitution under milder conditions. chemrxiv.orgnih.gov Another approach is metalation-halogenation, which often requires directing groups to achieve the desired regioselectivity. nsf.govchemrxiv.org

| Strategy | Reagents | Conditions | Selectivity |

| Electrophilic Bromination | Br2, Lewis/Brønsted acids | Elevated temperatures | Generally 3- and 5-positions |

| Ring-opening/Halogenation | Zincke imine formation, NBS/NIS | Mild | Highly regioselective |

| Metalation-Halogenation | Strong bases, Brominating agent | Low temperatures | Directed by substituents |

Influence of Amino and Methoxy Substituents on Bromination Directivity

The amino and methoxy groups are both activating, ortho-, para-directing groups in electrophilic aromatic substitution. In the case of 3-amino-4-methoxypyridine, the directing effects of these two groups are synergistic. The amino group at the 3-position strongly activates the 2-, 4-, and 6-positions. The methoxy group at the 4-position activates the 3- and 5-positions. The combined effect would strongly direct incoming electrophiles to the 2-, 5-, and 6-positions.

Specifically, the bromination of 3-aminopyridine (B143674) with 2,4,4,6-tetrabromocyclohexa-2,5-dienone yields a mixture of 3-amino-2-bromopyridine (B189615) and 3-amino-2,6-dibromopyridine. rsc.org This indicates a strong directing effect of the amino group to the ortho and para positions. The presence of a methoxy group at the 4-position would further influence this selectivity.

The following table summarizes the expected directing effects of the amino and methoxy groups on the pyridine ring:

| Substituent | Position | Activating/Deactivating | Directing Effect |

| 3-Amino | 3 | Activating | Ortho (2, 4), Para (6) |

| 4-Methoxy | 4 | Activating | Ortho (3, 5) |

Development of Novel Brominating Reagents and Conditions

To achieve the desired tribromination, a sequence of bromination steps with careful control of reagents and conditions would be necessary. The use of milder brominating agents can help to control the extent of bromination and improve regioselectivity. For instance, N-bromosuccinimide (NBS) in the presence of an acid catalyst is a common choice for the bromination of activated aromatic rings. nih.gov The reaction of 4-aminopyridine (B3432731) with Br2 in dichloromethane (B109758) has been shown to result in bromination of the pyridine ring. acs.org

For the exhaustive bromination to yield the 2,5,6-tribromo product, more forcing conditions or a more reactive brominating species might be required for the final bromination step, as the ring becomes progressively deactivated with the addition of each electron-withdrawing bromine atom.

Functional Group Transformations for Methoxypyridinamine Derivatization

The synthesis of the target molecule relies not only on controlled bromination but also on the effective installation and modification of the key functional groups: the methoxy and amino moieties.

Installation and Modification of the Methoxy Moiety

The methoxy group can be introduced onto the pyridine ring through nucleophilic aromatic substitution of a suitable leaving group, such as a chloro or bromo substituent, with sodium methoxide (B1231860). google.com For example, 2-amino-6-chloro-3-nitropyridine (B151482) can be converted to 2-amino-6-methoxy-3-nitropyridine (B1334430) using sodium methoxide in methanol. google.com This approach could be adapted for the synthesis of a 4-methoxypyridine (B45360) precursor.

Alternatively, a hydroxyl group on the pyridine ring can be methylated to form the methoxy ether. This is a common transformation in organic synthesis.

| Reaction | Reagents | Precursor | Product |

| Nucleophilic Substitution | Sodium Methoxide | 4-Halopyridine | 4-Methoxypyridine |

| O-Methylation | Methylating agent (e.g., CH3I, (CH3)2SO4) | 4-Hydroxypyridine | 4-Methoxypyridine |

Synthetic Routes to the Aminopyridine Core Structure

The 3-amino-4-methoxypyridine core is a key intermediate. chemimpex.com One potential synthetic route starts from 3-aminopyridine. The amino group can be protected, for example, as a Boc-carbamate, which then acts as a directing group for lithiation at the 4-position. nih.gov Subsequent quenching with an appropriate electrophile could introduce a precursor to the methoxy group.

Another approach involves the amination of a pre-functionalized pyridine ring. For example, the Chichibabin reaction allows for the direct amination of pyridines at the 2-position. youtube.com While not directly applicable for the 3-amino group, related nucleophilic amination reactions of halopyridines are well-established. journals.co.za A method for the synthesis of 3-amino-4-methylpyridine (B17607) from 4-methylpyridine-3-boronic acid and an ammonia (B1221849) source has also been reported. patsnap.comgoogle.com This could potentially be adapted for a methoxy-substituted analogue.

Multi-Component Coupling and Cross-Coupling Reactions in Polybromopyridine Synthesis

Multi-component reactions (MCRs) offer an efficient approach to constructing complex molecular architectures, like those of polysubstituted pyridines, in a single step from three or more starting materials. nih.govtandfonline.comtandfonline.com These reactions are advantageous for their atom economy and reduction of intermediate isolation steps. rsc.org For a target molecule such as this compound, a hypothetical MCR could involve the condensation of a brominated carbonyl compound, a source of ammonia, and another functionalized component to build the pyridine core with the desired substitution pattern. However, the scope of classical MCRs like the Hantzsch synthesis can be limited when dealing with precursors bearing multiple halogen substituents due to their electronic and steric demands. nih.gov

More commonly, the functionalization of a pre-existing polybrominated pyridine scaffold is achieved through cross-coupling reactions. Palladium-catalyzed reactions, in particular, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net The introduction of the 3-amino group onto a 2,5,6-tribromo-4-methoxypyridine intermediate would likely be accomplished via a Buchwald-Hartwig amination. This reaction has proven effective for the amination of various aryl and heteroaryl halides. researchgate.net

The regioselectivity of such cross-coupling reactions on a polyhalogenated pyridine is a critical consideration. The positions on the pyridine ring (ortho, meta, para to the nitrogen) exhibit different reactivities, which are further influenced by the electronic effects of other substituents like the methoxy group and the other bromine atoms. rsc.org For instance, in polyhalogenated pyridines, oxidative addition of the palladium catalyst, a key step in the cross-coupling cycle, is often favored at the C2 and C4 positions due to the inductive electron withdrawal by the nitrogen atom. rsc.org

Below is a table summarizing representative conditions for palladium-catalyzed amination reactions on related halo-pyridines, which could be adapted for the synthesis of the target compound.

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 12-24 | 75-90 | researchgate.net |

| Pd(OAc)₂ / BINAP | NaOtBu | Dioxane | 100 | 8-16 | 80-95 | researchgate.net |

| PdCl₂(dppf) | K₂CO₃ | DMF | 120 | 10-20 | 70-85 | libretexts.org |

This data is representative of amination reactions on various brominated pyridines and serves as a potential starting point for the synthesis of this compound.

Challenges and Innovations in Sterically Hindered Pyridine Synthesis

The synthesis of this compound is complicated by significant steric hindrance. The presence of three bulky bromine atoms and a methoxy group can impede the approach of reagents to the pyridine core, particularly at the positions adjacent to these substituents. orgsyn.org This steric crowding can dramatically reduce reaction rates and yields for nucleophilic aromatic substitution and cross-coupling reactions. libretexts.org

One of the primary challenges is overcoming the steric hindrance to introduce the amino group at the C3 position, which is flanked by the bromine at C2 and the methoxy group at C4. The choice of catalyst and ligand in a cross-coupling reaction is critical to overcoming this steric barrier. Bulky, electron-rich phosphine (B1218219) ligands can promote the reductive elimination step and stabilize the catalytically active species, thereby improving the efficiency of the reaction with sterically demanding substrates.

Innovations in catalyst design, such as the development of biarylphosphine ligands (e.g., Buchwald ligands), have significantly expanded the scope of cross-coupling reactions to include sterically hindered substrates. researchgate.net Furthermore, advancements in reaction conditions, such as the use of microwave irradiation, can sometimes overcome high activation barriers associated with sterically hindered transformations by allowing for rapid heating to high temperatures. researchgate.net

Another challenge is the potential for competing reactions or rearrangements. For example, halogen dance reactions, where a halogen atom migrates to a different position on the ring under basic conditions, can occur in polyhalogenated systems. rsc.org Careful optimization of reaction conditions, including the choice of base and solvent, is necessary to suppress such side reactions.

The table below outlines some of the key challenges in the synthesis of sterically hindered polybromopyridines and innovative approaches to address them.

| Challenge | Innovative Approach | Rationale |

| High steric hindrance around the reaction center | Use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) | Promotes reductive elimination and stabilizes the active catalyst |

| Low reactivity of sterically hindered substrates | Microwave-assisted synthesis | Allows for rapid heating to overcome high activation energy barriers |

| Competing side reactions (e.g., halogen dance) | Careful selection of base and solvent; use of milder reaction conditions | Minimizes the potential for unwanted rearrangements |

| Poor regioselectivity in functionalization | Directed metalation or halogen-metal exchange | Provides precise control over the position of functionalization |

Reactivity and Mechanistic Investigations of 2,5,6 Tribromo 4 Methoxypyridin 3 Amine

Nucleophilic Aromatic Substitution Pathways of Bromine Atoms

The pyridine (B92270) ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the ring nitrogen (C2, C4, and C6). stackexchange.com The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is the paramount factor controlling the reaction's feasibility and rate. stackexchange.com In 2,5,6-Tribromo-4-methoxypyridin-3-amine, the substitution reaction is focused on the displacement of one of the three bromine atoms.

Influence of Substituents on SNAr Regioselectivity and Kinetics

The regioselectivity and rate of SNAr reactions on the this compound scaffold are determined by the combined electronic and steric influences of the substituents.

Activating and Directing Effects : The pyridine nitrogen activates the C2 and C6 positions for nucleophilic attack by stabilizing the negative charge of the Meisenheimer intermediate through resonance. stackexchange.com The bromine atoms themselves, through their electron-withdrawing inductive effect, further activate the ring toward nucleophilic attack. libretexts.org

Regioselectivity : Nucleophilic attack is strongly favored at the C2 and C6 positions due to direct electronic stabilization from the ring nitrogen. The C4 position is blocked by the methoxy (B1213986) group, and the C5 position is meta to the nitrogen, making it the least activated site for SNAr. Between the C2 and C6 positions, steric hindrance from the adjacent C3-amino group may disfavor attack at the C2 position, potentially leading to a preference for substitution at C6. Studies on similarly substituted systems, such as 3-substituted 2,6-dichloropyridines, have shown that bulky substituents at the 3-position can direct nucleophilic attack to the 6-position.

The kinetics of the substitution are expected to follow a second-order rate law, being first order in both the pyridine substrate and the nucleophile. libretexts.orglibretexts.org The presence of strong EDGs (amino and methoxy) will likely necessitate more forcing reaction conditions (e.g., higher temperatures) to achieve substitution compared to more electron-deficient halopyridines.

Exploration of Diverse Nucleophiles and Reaction Conditions

A variety of nucleophiles can be employed to displace a bromine atom on the this compound ring. The choice of nucleophile and reaction conditions allows for the synthesis of a diverse array of substituted aminopyridine derivatives. Common nucleophiles in SNAr reactions include alkoxides, thiolates, and amines. researchgate.netnih.gov

The reaction conditions typically involve polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which effectively solvate the nucleophile without interfering with the reaction. Elevated temperatures are often required to overcome the activation energy, particularly given the deactivating nature of the amino and methoxy substituents.

Interactive Table: Predicted SNAr Reactions with Various Nucleophiles

| Nucleophile | Reagent Example | Predicted Major Product (assuming C6 substitution) | Plausible Conditions |

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | 2,5-Dibromo-6,4-dimethoxypyridin-3-amine | Methanol (MeOH), reflux |

| Thiolate | Sodium thiophenoxide (NaSPh) | 2,5-Dibromo-4-methoxy-6-(phenylthio)pyridin-3-amine | DMF, 100 °C |

| Secondary Amine | Piperidine | N-(2,5-Dibromo-4-methoxypyridin-3-yl)piperidine | Piperidine (as solvent), reflux |

| Azide (B81097) | Sodium azide (NaN₃) | 6-Azido-2,5-dibromo-4-methoxypyridin-3-amine | DMSO, 120 °C |

Chemical Transformations of the Aminopyridine Functionality

The primary amine at the C3 position is a versatile functional group that can undergo a range of chemical transformations, allowing for further molecular diversification.

Derivatization Reactions of the Primary Amine Group

The exocyclic amino group exhibits typical reactivity for an aromatic amine, enabling several key derivatization reactions.

Acylation : The primary amine can be readily acylated by reacting with acyl chlorides or acid anhydrides in the presence of a base to form the corresponding amides. Studies on the acetylation of aminopyridines indicate that the reaction occurs directly at the exocyclic amino nitrogen. publish.csiro.auresearchgate.net

Alkylation : Reaction with alkyl halides can lead to alkylation of the amine. However, this reaction can be complicated by competing alkylation at the more basic ring nitrogen and the potential for over-alkylation to form secondary, tertiary, and even quaternary ammonium (B1175870) salts. msu.edu

Diazotization : Treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) can convert the primary amine into a diazonium salt. Diazonium salts derived from 3-aminopyridines are generally more stable than those from 2- or 4-aminopyridines and can serve as valuable intermediates. google.comlibretexts.org These intermediates can be subsequently converted into a wide variety of functional groups (e.g., -OH, -CN, -halogens) via Sandmeyer-type reactions. google.comgoogle.com

Interactive Table: Derivatization Reactions of the Amine Group

| Reaction Type | Reagent | Functional Group Formed |

| Acylation | Acetyl chloride / Triethylamine | Acetamide (-NHCOCH₃) |

| Sulfonylation | Benzenesulfonyl chloride / Pyridine | Sulfonamide (-NHSO₂Ph) |

| Diazotization | NaNO₂ / aq. HCl, 0 °C | Diazonium salt (-N₂⁺Cl⁻) |

Electrophilic Reactivity Studies of the Pyridine Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. youtube.com In the case of this compound, the situation is compounded by the fact that all ring positions are already substituted, precluding any direct C-H functionalization via EAS.

While the strong activating effects of the amino and methoxy groups might suggest enhanced reactivity, the lack of an available hydrogen atom on the ring prevents classical electrophilic substitution pathways. Alternative strategies for introducing new electrophiles onto the pyridine core would necessitate a different approach, such as halogen-metal exchange. This process would involve reacting the compound with an organolithium reagent to replace one of the bromine atoms with lithium, creating a nucleophilic site that can then be quenched with an electrophile.

Interplay of Halogen and Oxygen Functions on Reaction Dynamics

The reactivity of this compound is not merely a sum of its individual functional groups; the interplay between the bromine and methoxy substituents has a significant impact on the molecule's reaction dynamics.

Furthermore, non-covalent interactions, specifically halogen bonding, may play a role in the molecule's behavior. A halogen bond is a directional interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a Lewis base. nih.gov In this molecule, the bromine atoms at C2, C5, and C6 can act as halogen bond donors, while the oxygen of the C4-methoxy group or the nitrogen of the pyridine ring can act as acceptors. nih.govacs.org These intramolecular or intermolecular halogen bonds can influence the molecule's conformation and the energy of transition states, thereby subtly affecting reaction rates and dynamics.

Computational and Theoretical Chemistry Studies

Quantum Chemical Characterization of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic nature and predicting the chemical behavior of 2,5,6-Tribromo-4-methoxypyridin-3-amine.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and ground state properties of molecules. For substituted pyridines, DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-31G*, 6-311++G(d,p)), are utilized to determine optimized geometries, bond lengths, and bond angles. researchgate.netresearchgate.net These calculations provide a foundational understanding of the molecule's three-dimensional structure and the spatial arrangement of its constituent atoms. The accuracy of these theoretical models is often validated by comparing the calculated parameters with experimental data, where available. researchgate.net

Molecular Electrostatic Potential Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution and predicting sites of electrophilic and nucleophilic attack. For aromatic and heterocyclic compounds, MEP analysis reveals regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions. The charge density distribution in aminopyridines has been studied using computational methods, indicating that nitrogen atoms typically exhibit the highest negative charge due to their electronegativity. researchgate.net This charge distribution is critical in determining how the molecule interacts with other chemical species.

Prediction of Reaction Pathways and Transition States

Computational chemistry plays a crucial role in predicting the course of chemical reactions by mapping potential energy surfaces and identifying transition states. For substituted pyridines, theoretical calculations can elucidate reaction mechanisms, such as deprotometalation, by determining the relative energies of intermediates and transition states. researchgate.net This predictive capability allows for the rationalization of observed regioselectivity and the design of new synthetic routes.

Advanced Spectroscopic Analysis and Theoretical Interpretation

Theoretical calculations are indispensable for the interpretation of experimental spectra, enabling a more precise assignment of spectroscopic signals to specific molecular motions and electronic transitions.

Vibrational Spectroscopy (Infrared, Raman) Assignment through Computational Modeling

Computational modeling is a standard tool for the analysis of infrared (IR) and Raman spectra. nih.gov By calculating the vibrational frequencies and intensities, researchers can assign experimental spectral bands to specific vibrational modes of the molecule. nih.govresearchgate.net For complex molecules like substituted pyridines, DFT calculations have been shown to provide vibrational spectra that are in good agreement with experimental data, aiding in the detailed characterization of the molecular structure. researchgate.netresearchgate.net Scaling factors are often applied to the calculated frequencies to better match experimental observations. nih.gov

Molecular Modeling Approaches for Understanding Chemical Interactions

Molecular modeling serves as a powerful tool to investigate the chemical interactions of this compound. By simulating the molecule's structure and behavior, researchers can predict its properties and interactions with other molecules, which is fundamental for rational drug design and materials science.

Conformational Analysis and Stereochemical Considerations

Conformational analysis of this compound is essential for determining its three-dimensional structure and the spatial arrangement of its atoms. The pyridine (B92270) ring, substituted with bulky bromine atoms, a methoxy (B1213986) group, and an amine group, can adopt various conformations due to the rotation around single bonds. Understanding the preferred conformations is key to predicting how the molecule will interact with biological targets.

Computational methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to study the charge distribution and vibrational analysis of aminopyridines, providing insights into their electronic structure. researchgate.net For this compound, the presence of three heavy bromine atoms significantly influences its geometry and electronic properties. The methoxy and amine groups also play a crucial role in determining the molecule's polarity and hydrogen bonding capabilities.

Key Stereochemical Features:

Planarity of the Pyridine Ring: The core pyridine ring is aromatic and thus largely planar.

Rotational Barriers: The rotation around the C-O bond of the methoxy group and the C-N bond of the amine group will have specific energy barriers, leading to more stable conformers.

Influence of Bromine Atoms: The large van der Waals radii of the bromine atoms can lead to steric hindrance, influencing the orientation of the methoxy and amine substituents.

A theoretical study on aminopyridines highlighted that DFT methods provide accurate results for density distribution, which is a critical factor in understanding the molecule's reactivity and interaction sites. researchgate.net

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational technique used to correlate the chemical structure of a compound with its reactivity. For this compound, QSRR models can predict its chemical behavior based on various molecular descriptors.

In studies of substituted pyridine derivatives, three-dimensional quantitative structure-activity relationship (3D-QSAR) models have been successfully used. nih.gov These models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide insights into how steric and electrostatic fields of a molecule influence its biological activity. nih.govresearchgate.net For instance, in the context of enzyme inhibition, these models can identify key structural features responsible for binding affinity. nih.gov

Table 1: Key Parameters in 3D-QSAR Models for Substituted Pyridine Derivatives

| Parameter | Description | Typical Values for Pyridine Derivatives |

|---|---|---|

| q² | Cross-validated correlation coefficient | 0.512 - 0.733 |

| r² | Non-cross-validated correlation coefficient | 0.846 - 0.982 |

| Data Source: nih.govresearchgate.net | | |

These models have demonstrated satisfactory internal and external predictive capabilities for substituted pyridines. nih.govresearchgate.net Molecular docking and molecular dynamics simulations further complement 3D-QSAR studies by revealing detailed binding processes and identifying important interactions, such as conserved water-bridge motifs between ligands and proteins. nih.gov The primary driving force for the binding of some substituted pyridine derivatives has been identified as electrostatic interactions. nih.govresearchgate.net

For this compound, a QSRR model would likely incorporate descriptors related to its high molecular weight, the electronegativity of the bromine atoms, and the hydrogen-bonding capacity of the amine and methoxy groups to predict its reactivity in various chemical environments.

Advanced Research Applications and Methodological Contributions

Role as a Versatile Synthetic Intermediate for Complex Molecular Architectures

The strategic placement of multiple reactive handles on the pyridine (B92270) ring of 2,5,6-Tribromo-4-methoxypyridin-3-amine makes it a valuable precursor for the synthesis of intricate molecular structures, including those inspired by marine natural products. nih.govnih.govnio.res.in The bromine atoms at the 2, 5, and 6 positions can be selectively functionalized through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the introduction of diverse substituents. nih.govresearchgate.net

For instance, the differential reactivity of the bromine atoms can be exploited for sequential couplings. The bromine at the 2-position is often the most susceptible to nucleophilic substitution, followed by the one at the 6-position, while the bromine at the 5-position is generally less reactive. This hierarchy allows for a controlled and stepwise elaboration of the pyridine core. The methoxy (B1213986) and amino groups also serve as handles for further modifications or as directing groups that influence the regioselectivity of subsequent reactions.

The synthesis of complex marine alkaloids, which often feature highly substituted nitrogen-containing heterocyclic cores, represents a potential application for this versatile intermediate. nih.govmdpi.commdpi.com By leveraging the reactivity of the bromo, methoxy, and amino groups, complex scaffolds resembling those found in nature can be constructed.

Table 1: Potential Cross-Coupling Reactions for Functionalization

| Cross-Coupling Reaction | Reactant | Potential Product |

| Suzuki Coupling | Arylboronic acid | Aryl-substituted pyridinamine |

| Stille Coupling | Organostannane | Organo-substituted pyridinamine |

| Buchwald-Hartwig Amination | Amine | Diaminopyridine derivative |

| Sonogashira Coupling | Terminal alkyne | Alkynyl-substituted pyridinamine |

Design and Synthesis of Novel Heterocyclic Systems Incorporating the Pyridinamine Core

The inherent reactivity of this compound provides a foundation for the design and synthesis of novel fused heterocyclic systems. ias.ac.in The vicinal amino and bromo substituents can participate in cyclization reactions to form a variety of fused rings, such as pyrido[2,3-b]pyrazines, pyrido[3,2-b] ias.ac.innih.govoxazines, and other related polycyclic aromatic systems. nih.govdocumentsdelivered.commdpi.comrsc.org

Intramolecular cyclization can be induced between the amino group and one of the adjacent bromine atoms, typically after N-acylation or a similar modification of the amino group to introduce a suitable tether. Alternatively, intermolecular condensation reactions with bifunctional reagents can lead to the formation of new heterocyclic rings fused to the pyridine core. The remaining bromine atoms on the newly formed bicyclic or tricyclic system can then be further functionalized to create a diverse library of compounds with potential applications in materials science and medicinal chemistry. ias.ac.in

Table 2: Examples of Potential Fused Heterocyclic Systems

| Reaction Type | Reactant/Conditions | Fused Heterocycle |

| Intramolecular Cyclization | Acylation followed by base | Pyrido-fused lactam |

| Intermolecular Condensation | 1,2-Diketone | Pyrido[2,3-b]pyrazine |

| Palladium-catalyzed annulation | Internal alkyne | Furo[2,3-b]pyridine derivative |

Contributions to Ligand Design and Coordination Chemistry Research

The presence of both a pyridine nitrogen and an exocyclic amino group makes this compound and its derivatives attractive candidates for ligand design in coordination chemistry. rsc.orgresearchgate.netresearchgate.net The pyridine nitrogen can act as a Lewis basic site for coordination to a metal center, while the amino group can either coordinate directly to the metal or be modified to introduce additional donor atoms, creating bidentate or multidentate ligands.

The electronic properties of the pyridine ring, and consequently the coordination properties of the ligand, can be fine-tuned by replacing the bromine atoms with various electron-donating or electron-withdrawing groups. This modularity allows for the systematic study of metal-ligand interactions and the design of metal complexes with specific catalytic or material properties. The steric environment around the metal center can also be controlled by the nature of the substituents introduced at the brominated positions.

Table 3: Potential Coordination Modes

| Ligand Modification | Potential Coordination Mode | Metal Complex Application |

| Unmodified | Monodentate (via pyridine N) | Catalyst precursor |

| N-alkylation of amino group | Bidentate (N,N') | Homogeneous catalysis |

| Substitution of Br with phosphine (B1218219) | Bidentate (N,P) | Cross-coupling catalysis |

Exploration in Chemical Probe Development and Mechanistic Studies

The polyhalogenated nature of this compound makes it a useful scaffold for the development of chemical probes to study biological systems. researchgate.netnih.govresearchgate.netnih.gov In medicinal chemistry, halogenated heterocycles are often explored as inhibitors of various enzymes, such as kinases. nih.govacs.orgnih.govacs.org The bromine atoms can engage in halogen bonding interactions with protein residues, contributing to binding affinity and selectivity.

Furthermore, one of the bromine atoms can serve as a handle for the attachment of a reporter group, such as a fluorophore or a biotin (B1667282) tag, to create a chemical probe for target identification and validation studies. The remaining bromo-substituents can be varied to optimize the probe's potency and selectivity for its biological target. The study of how systematic changes to the substitution pattern on the pyridine ring affect biological activity can provide valuable insights into the mechanism of action of these molecules. nih.govuvic.carsc.orgresearchgate.net

Future Perspectives in the Research of Highly Substituted Pyridinamines

Emerging Methodologies for Precise Functionalization

The synthesis of polysubstituted pyridines, such as "2,5,6-Tribromo-4-methoxypyridin-3-amine," presents a considerable synthetic challenge due to the need for regioselective functionalization of the pyridine (B92270) core. Future research will likely focus on the development of more sophisticated and efficient synthetic methodologies.

Detailed Research Findings:

C-H Activation/Functionalization: Direct C-H bond activation has emerged as a powerful tool for the late-stage functionalization of heterocyclic compounds. Future methodologies could involve the use of transition-metal catalysts (e.g., palladium, rhodium, iridium) to selectively introduce bromo substituents at specific positions of a pre-functionalized 4-methoxypyridin-3-amine core. This approach would offer a more atom-economical and step-efficient alternative to traditional multi-step synthetic sequences.

Halogen Dance Reactions: For polyhalogenated pyridines, the "halogen dance" reaction, which involves the base-induced migration of a halogen atom to a more thermodynamically stable position, could be a viable strategy for accessing specific substitution patterns. Investigating the conditions required to control the migration of bromo groups on a methoxypyridinamine scaffold would be a key area of research.

Flow Chemistry and Automation: The use of microfluidic reactors and automated synthesis platforms can enable precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, higher selectivity, and the ability to safely handle hazardous reagents often used in halogenation reactions.

Interactive Data Table: Comparison of Functionalization Methodologies

| Methodology | Potential Advantages | Potential Challenges |

| Directed ortho-Metalation (DoM) | High regioselectivity, well-established for pyridine systems. | Requires strongly basic conditions, functional group tolerance can be an issue. |

| Transition-Metal Catalyzed C-H Halogenation | High atom economy, potential for late-stage functionalization. | Catalyst development for specific regioselectivity, potential for catalyst poisoning by the amine group. |

| Halogen Dance Reaction | Access to thermodynamically favored isomers. | Control over the direction and extent of halogen migration can be difficult. |

Untapped Reactivity Profiles and Transformational Pathways

The unique arrangement of electron-donating (amino, methoxy) and electron-withdrawing (bromo) groups in "this compound" suggests a rich and largely unexplored reactivity profile.

Detailed Research Findings:

Cross-Coupling Reactions: The three bromo substituents on the pyridine ring serve as versatile handles for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig). The differential reactivity of the bromo groups at the 2, 5, and 6-positions could be exploited for the sequential and selective introduction of different functional groups, leading to the synthesis of complex molecular architectures.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the tribrominated pyridine ring would make it susceptible to nucleophilic aromatic substitution. Investigating the reactivity of "this compound" with various nucleophiles could lead to the discovery of novel displacement patterns and the synthesis of new functionalized pyridinamines.

Photoredox Catalysis: The use of visible-light photoredox catalysis could open up new avenues for the functionalization of this compound under mild reaction conditions. For instance, radical-based transformations initiated by photoredox catalysts could enable the introduction of alkyl, aryl, or other functional groups at specific positions.

Interactive Data Table: Potential Transformations of this compound

| Reaction Type | Potential Reagents | Expected Product Type |

| Suzuki Coupling | Arylboronic acids, Pd catalyst, base | Aryl-substituted methoxypyridinamines |

| Buchwald-Hartwig Amination | Amines, Pd catalyst, base | Diamino- or triamino-substituted methoxypyridines |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts, base | Alkynyl-substituted methoxypyridinamines |

| Nucleophilic Aromatic Substitution | Alkoxides, thiolates, amines | Ether, thioether, or amino-substituted pyridinamines |

Interdisciplinary Research Opportunities in Chemical Sciences

The structural complexity and potential for diverse functionalization make highly substituted pyridinamines like "this compound" attractive scaffolds for interdisciplinary research.

Medicinal Chemistry: The pyridine core is a common motif in many pharmaceuticals. The unique substitution pattern of "this compound" could serve as a starting point for the design and synthesis of novel drug candidates. The bromo substituents can be replaced with various pharmacophores to explore structure-activity relationships.

Materials Science: Polysubstituted pyridines can be used as building blocks for the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of the pyridine ring can be tuned by varying the substituents, making them promising candidates for these applications.

Agrochemicals: Many successful herbicides and pesticides contain a pyridine scaffold. The development of novel pyridinamine derivatives could lead to the discovery of new agrochemicals with improved efficacy and environmental profiles.

Q & A

Basic Questions

Q. What are the key synthetic strategies for 2,5,6-Tribromo-4-methoxypyridin-3-amine?

- Methodology : Sequential bromination of a pyridine precursor (e.g., 4-methoxypyridin-3-amine) under controlled conditions is critical. Use N-bromosuccinimide (NBS) or Br₂ in acetic acid for regioselective bromination at positions 2, 5, and 6. Protect the amine group during bromination to avoid side reactions. Purification via column chromatography with hexane/ethyl acetate gradients ensures high purity .

- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and confirm regiochemistry via H NMR (e.g., coupling constants for adjacent protons) .

Q. How is the compound characterized structurally?

- Techniques :

- X-ray crystallography : Refinement with SHELXL (via SHELX suite) resolves bromine positions and confirms planarity of the pyridine ring. Hydrogen bonding between amine and methoxy groups can stabilize the crystal lattice .

- NMR : NMR distinguishes brominated carbons (δ ~90-110 ppm). H NMR shows singlet for methoxy protons (δ ~3.8 ppm) and amine protons (broad, δ ~5 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ and isotopic pattern matching three bromine atoms .

Q. What structural features influence its reactivity?

- The electron-withdrawing bromine atoms deactivate the pyridine ring, directing electrophilic substitutions to the methoxy group. The amine group acts as a nucleophile in coupling reactions (e.g., Buchwald-Hartwig amination). Steric hindrance from 2,5,6-tribromination limits reactivity at position 3 .

Q. How are common impurities identified during synthesis?

- HPLC-MS : Use reverse-phase C18 columns with UV detection (254 nm) to separate under-brominated byproducts (e.g., di-bromo intermediates).

- Elemental analysis : Deviations in C/H/N/Br percentages indicate incomplete bromination or degradation .

Advanced Research Questions

Q. How to address regioselectivity challenges in tribromination?

- Experimental Design : Optimize solvent polarity (e.g., DMF vs. acetic acid) and temperature. Bromine radical initiators (e.g., AIBN) improve selectivity for positions 2 and 6. Computational modeling (DFT) predicts bromination energy barriers at each position .

- Data Contradictions : Conflicting NMR assignments may arise from rotational isomers; use 2D NOESY to resolve spatial proximity between bromine and methoxy groups .

Q. Can computational tools predict its interaction with biological targets?

- QSAR/Molecular Docking : Parameterize the compound’s electrostatic potential (ESP) using Gaussian08. Dock into kinase ATP-binding pockets (e.g., PDB: 8BX) to assess binding affinity. Compare with analogs lacking methoxy/bromo groups to identify pharmacophores .

Q. How to resolve contradictory spectral data (e.g., overlapping NMR peaks)?

- Advanced NMR : Apply -labeled samples to isolate amine signals. Use - HSQC to correlate methoxy protons with carbons. Dynamic NMR at variable temperatures resolves conformational exchange broadening .

Q. What strategies optimize reaction conditions for gram-scale synthesis?

- Process Chemistry : Transition from batch to flow reactors for precise control of bromine stoichiometry. Use in-line FTIR to monitor intermediate formation. Scalable purification via recrystallization (ethanol/water) replaces column chromatography .

Q. How does the compound interact with cytochrome P450 enzymes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.